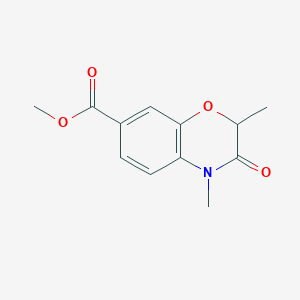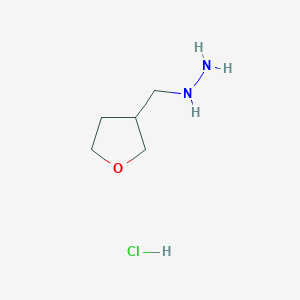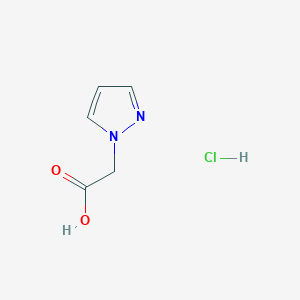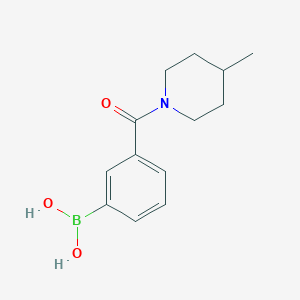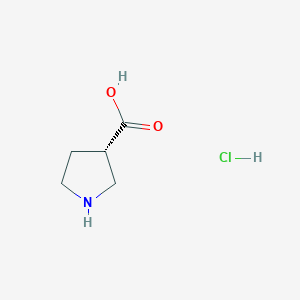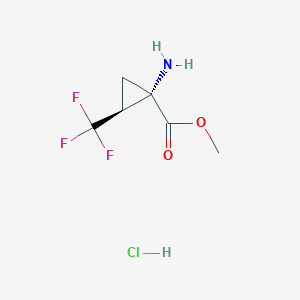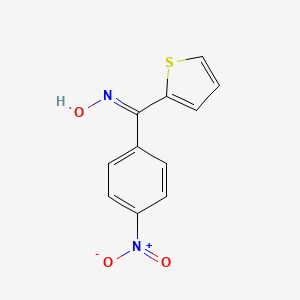
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime
Overview
Description
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime is an organic compound that features a unique combination of a nitrophenyl group and a thienyl group connected through a methanone oxime linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-nitrophenyl)(2-thienyl)methanone oxime typically involves the following steps:
Formation of (4-nitrophenyl)(2-thienyl)methanone: This intermediate can be synthesized through a Friedel-Crafts acylation reaction where 4-nitrobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The intermediate (4-nitrophenyl)(2-thienyl)methanone is then treated with hydroxylamine hydrochloride in the presence of a base such as pyridine to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thienyl group can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: (E)-(4-aminophenyl)(2-thienyl)methanone oxime.
Substitution: Various substituted oxime derivatives.
Oxidation: Sulfoxides or sulfones of the thienyl group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-(4-nitrophenyl)(2-thienyl)methanone oxime depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitrophenyl group can participate in electron transfer reactions, while the thienyl group can interact with biological targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-nitrophenyl)(2-furyl)methanone oxime: Similar structure but with a furan ring instead of a thiophene ring.
(E)-(4-nitrophenyl)(2-pyridyl)methanone oxime: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime is unique due to the presence of both a nitrophenyl group and a thienyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)-thiophen-2-ylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-12-11(10-2-1-7-17-10)8-3-5-9(6-4-8)13(15)16/h1-7,14H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNSRHSACIMSV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


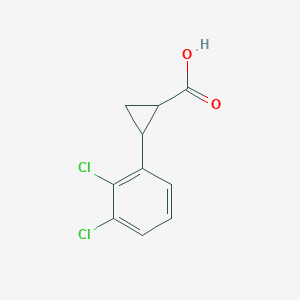

![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B1386652.png)
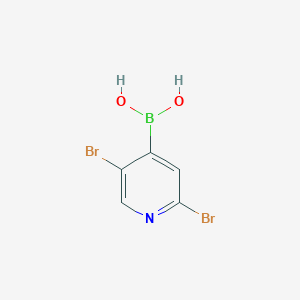
![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)
